molecular formula C20H21NO5 B1390425 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid CAS No. 1562432-09-0

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid

Cat. No.: B1390425
CAS No.: 1562432-09-0
M. Wt: 355.4 g/mol
InChI Key: KLEJEVDXSXCTFY-SFHVURJKSA-N
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Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid is a synthetic compound commonly used in the field of organic chemistry. It is a derivative of amino acids and is often utilized in peptide synthesis due to its protective group properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used for the temporary protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and large reactors to handle the increased volume of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to reveal the free amino group.

    Coupling Reactions: The free amino group can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides and polypeptides, which are essential in the study of proteins and enzyme functions.

Scientific Research Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid is extensively used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid

Uniqueness

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous .

Properties

IUPAC Name

(2S)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-2-25-12-18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJEVDXSXCTFY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562432-09-0
Record name (2S)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid
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(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid
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(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid
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(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid
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(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid

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